(4-((4-Ethoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Ethoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction between 4-ethoxyphenol and a suitable alkylating agent to form 4-ethoxyphenyl ether.
Coupling reaction: The intermediate is then coupled with 4-(chloromethyl)benzoyl chloride in the presence of a base to form the desired product.
Final step: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-((4-Ethoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-((4-Ethoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antitrypanosomal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((4-Ethoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (4-((4-Methoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone
- (4-((4-Propoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone
Uniqueness
(4-((4-Ethoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
Molecular Formula |
C22H27NO3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
[4-[(4-ethoxyphenoxy)methyl]phenyl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H27NO3/c1-3-25-20-10-12-21(13-11-20)26-16-18-6-8-19(9-7-18)22(24)23-14-4-5-17(2)15-23/h6-13,17H,3-5,14-16H2,1-2H3 |
InChI Key |
WFMWFIJMQIVRKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCCC(C3)C |
Origin of Product |
United States |
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